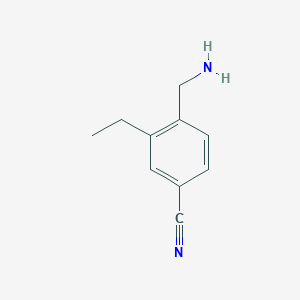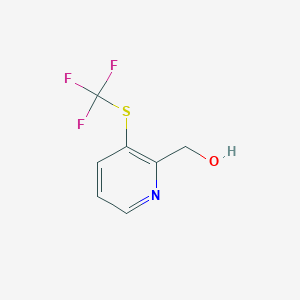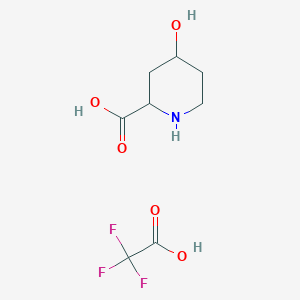
3,7-Dibromo-5-chloro-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dibromo-5-chloro-1H-indazole: is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of bromine and chlorine atoms in the 3, 5, and 7 positions of the indazole ring makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dibromo-5-chloro-1H-indazole typically involves the bromination and chlorination of indazole derivatives. One common method includes:
Starting Material: The synthesis begins with 5-chloro-1H-indazole.
Bromination: The compound is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and chlorination can enhance efficiency and safety.
化学反応の分析
Types of Reactions
3,7-Dibromo-5-chloro-1H-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Nucleophilic Substitution: N-alkylated or N-arylated indazole derivatives.
Oxidation: Indazole oxides or hydroxylated indazoles.
Reduction: Dehalogenated indazole derivatives.
科学的研究の応用
3,7-Dibromo-5-chloro-1H-indazole has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3,7-Dibromo-5-chloro-1H-indazole depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to the active site or allosteric sites, thereby blocking substrate access.
Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Antimicrobial Activity: The presence of halogen atoms enhances its ability to disrupt microbial cell membranes and inhibit essential enzymes.
類似化合物との比較
Similar Compounds
- 3,5-Dibromo-1H-indazole
- 3-Chloro-1H-indazole
- 5-Bromo-1H-indazole
Comparison
- 3,7-Dibromo-5-chloro-1H-indazole : Unique due to the presence of both bromine and chlorine atoms, offering diverse reactivity and biological activity.
- 3,5-Dibromo-1H-indazole : Lacks the chlorine atom, which may reduce its reactivity in certain nucleophilic substitution reactions.
- 3-Chloro-1H-indazole : Contains only one halogen atom, limiting its potential for multiple substitutions.
- 5-Bromo-1H-indazole : Similar to this compound but with fewer halogen atoms, affecting its overall chemical behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable tool in medicinal chemistry, biological studies, and material science.
特性
分子式 |
C7H3Br2ClN2 |
|---|---|
分子量 |
310.37 g/mol |
IUPAC名 |
3,7-dibromo-5-chloro-2H-indazole |
InChI |
InChI=1S/C7H3Br2ClN2/c8-5-2-3(10)1-4-6(5)11-12-7(4)9/h1-2H,(H,11,12) |
InChIキー |
FOZUCSOJBAALNN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=NNC(=C21)Br)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-Dichlorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/no-structure.png)

![7-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13661191.png)
![7-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13661192.png)




![4-(6-chloro-7-(4-(1-phenylethyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-dimethylaniline](/img/structure/B13661248.png)


